molecular formula C9H9BrF3N B1381984 1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1270417-52-1

1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B1381984
CAS No.: 1270417-52-1
M. Wt: 268.07 g/mol
InChI Key: YIVILYMTTFMOTL-UHFFFAOYSA-N
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Description

1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves the bromination of 3-(trifluoromethyl)aniline followed by subsequent reactions to introduce the ethanamine group. One common method includes:

    Bromination: 3-(trifluoromethyl)aniline is treated with bromine in the presence of a suitable catalyst to yield 3-bromo-5-(trifluoromethyl)aniline.

    Amination: The brominated intermediate is then subjected to amination reactions to introduce the ethanamine group, often using reagents such as ethylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The exact pathways depend on the specific biological context and target molecules.

Comparison with Similar Compounds

    1-Bromo-3-(trifluoromethyl)benzene: Shares the trifluoromethyl and bromine substituents but lacks the ethanamine group.

    3-Bromo-5-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an ethanamine group.

Uniqueness: 1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both the bromine and trifluoromethyl groups on the phenyl ring, combined with the ethanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVILYMTTFMOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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